

Physical and chemical characteristics of 4'-Isobutylacetophenone

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Compound of Interest

Compound Name: **4'-Isobutylacetophenone**

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An In-depth Technical Guide to 4'-Isobutylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **4'-Isobutylacetophenone**, a key chemical intermediate in the pharmaceutical industry. The information is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Structure

4'-Isobutylacetophenone is an aromatic ketone. Its chemical structure consists of an acetophenone core substituted with an isobutyl group at the para position of the benzene ring.

- IUPAC Name: 1-[4-(2-methylpropyl)phenyl]ethanone[1]
- CAS Number: 38861-78-8[1][2]
- Molecular Formula: C₁₂H₁₆O[1][3]
- Canonical SMILES: CC(C)CC1=CC=C(C=C1)C(=O)C[1]
- InChI Key: KEAGRYYGYWZVPC-UHFFFAOYSA-N[1]

Physicochemical Properties

4'-Isobutylacetophenone is a clear, colorless to pale yellow oily liquid at room temperature.[3] It is characterized by the following quantitative physical and chemical properties:

| Property | Value | Reference |
|---------------------------------|----------------------------------|-----------|
| Molecular Weight | 176.25 g/mol | [1][3] |
| Boiling Point | 268 °C (lit.) | [4] |
| 134-135 °C at 16 mmHg | [3] | |
| 124-130 °C at 1.33 kPa | [5] | |
| Melting Point/Freezing Point | 239 °C (dec.) (lit.) | [4] |
| Density | 0.952 g/cm ³ at 20 °C | [3][6] |
| 0.96 g/cm ³ at 20 °C | [2] | |
| Refractive Index | 1.518 | [3][6] |
| Flash Point | 54 °C | [2][3] |
| Vapor Pressure | 0.75 Pa at 20 °C | [3] |
| logP | 3.4 at 23 °C | [3] |

Solubility

The solubility of **4'-Isobutylacetophenone** in various solvents is a critical parameter for its use in synthesis and purification processes.

| Solvent | Solubility | Reference |
|-----------------------|-------------------|-----------|
| Water | Slightly miscible | [2][3] |
| Chloroform | Miscible | [2][3] |
| Methanol | Miscible | [2][3] |
| Dichloromethane | Soluble | [3] |
| Diethyl Ether | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Tetrahydrofuran (THF) | Soluble | [3] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **4'-Isobutylacetophenone**.

| Spectroscopic Technique | Key Features and Observations |
|----------------------------|--|
| ¹ H NMR | Data available, confirms the presence of the isobutyl and acetyl groups attached to the aromatic ring.[1][7] |
| ¹³ C NMR | Data available, confirms the carbon skeleton of the molecule.[1] |
| Infrared (IR) Spectroscopy | Data available, shows characteristic peaks for the carbonyl group (C=O) and aromatic ring.[1] |
| Mass Spectrometry (MS) | Molecular ion peak (M ⁺) at m/z 176. Key fragments at m/z 161 and 43.[1] |
| Raman Spectroscopy | Data available.[1] |

Synthesis and Reactivity

The primary industrial synthesis of **4'-Isobutylacetophenone** is through the Friedel-Crafts acylation of isobutylbenzene.

Experimental Protocol: Friedel-Crafts Acylation of Isobutylbenzene

This protocol is a representative method for the synthesis of **4'-Isobutylacetophenone**.

Materials:

- Isobutylbenzene
- Acetic anhydride or Acetyl chloride
- A Lewis acid catalyst (e.g., anhydrous aluminum chloride, zeolite catalysts)[8]
- A suitable solvent (e.g., dichloromethane, nitrobenzene)
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve isobutylbenzene in the chosen solvent.
- Cool the mixture in an ice bath.
- Slowly add the Lewis acid catalyst portion-wise, maintaining the low temperature.
- Add acetic anhydride or acetyl chloride dropwise to the reaction mixture.
- After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (e.g., 2 to 24 hours) at a controlled temperature (e.g., 60 to 165 °C, depending on the catalyst).[8]

- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
- Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid.
- Separate the organic layer and wash it sequentially with water, sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain **4'-Isobutylacetophenone**.

This is a generalized protocol and may require optimization based on the specific reagents and scale of the reaction.

Reactivity: The primary chemical reactivity of **4'-Isobutylacetophenone** is centered around its ketone functional group. It can undergo various reactions typical of ketones, such as reduction to the corresponding alcohol, 1-(4-isobutylphenyl)ethanol, which is another intermediate in some synthetic routes.^[9]

Applications in Drug Development

The most significant application of **4'-Isobutylacetophenone** is as a key starting material in the industrial synthesis of Ibuprofen.^{[3][5]} Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID).^[3] **4'-Isobutylacetophenone** is also identified as an impurity of Ibuprofen (Ibuprofen EP Impurity E).^[3] Additionally, it has found use in proteomics research.^{[3][6]}

Safety and Handling

4'-Isobutylacetophenone presents several hazards that require careful handling in a laboratory or industrial setting.

GHS Hazard Classification:

- Flammable liquids (Category 3)^[2]

- Skin irritation (Category 2)[[4](#)]
- Skin sensitization (Category 1/1B)[[2](#)][[4](#)]
- Hazardous to the aquatic environment, long-term hazard (Category 2)[[2](#)][[4](#)]

Hazard Statements:

- H226: Flammable liquid and vapor.[[2](#)]
- H315: Causes skin irritation.[[4](#)]
- H317: May cause an allergic skin reaction.[[2](#)][[4](#)]
- H411: Toxic to aquatic life with long lasting effects.[[2](#)][[4](#)]

Precautionary Statements:

- P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[[2](#)]
- P273: Avoid release to the environment.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of water.

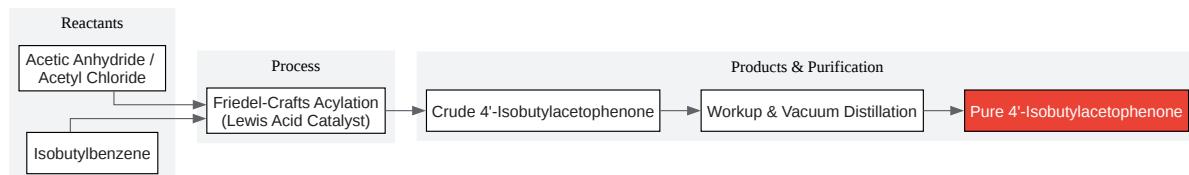
Toxicity Data:

- Oral LD50 (rat): 5,000 mg/kg[[2](#)]
- Dermal LD50 (rabbit): >2,000 mg/kg[[2](#)]

Storage and Handling: Store in a cool, dark, and well-ventilated place in a tightly sealed container under an inert atmosphere.[[3](#)] It is sensitive to light and air. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[[6](#)][[10](#)]

Visualizations

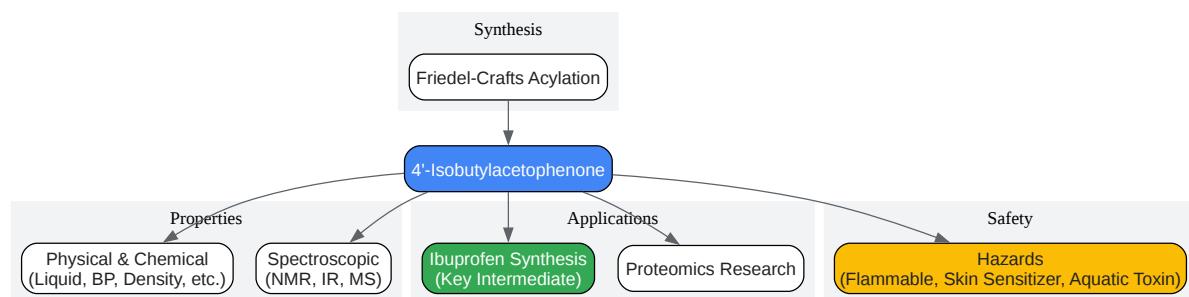
Synthesis Workflow



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Caption: A simplified workflow for the synthesis of **4'-Isobutylacetophenone**.

Logical Relationships of 4'-Isobutylacetophenone



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Caption: Key relationships of **4'-Isobutylacetophenone**.

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